molecular formula C8H18ClNO B6277857 3-cyclobutyl-2-methoxypropan-1-amine hydrochloride CAS No. 2763758-36-5

3-cyclobutyl-2-methoxypropan-1-amine hydrochloride

Cat. No. B6277857
CAS RN: 2763758-36-5
M. Wt: 179.7
InChI Key:
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Description

3-Cyclobutyl-2-methoxypropan-1-amine hydrochloride (3-CMPHCl) is a synthetic compound with a wide range of applications in pharmaceutical, chemical, and biomedical research. It is a derivative of the naturally occurring amino acid proline, and is used as an intermediate in the synthesis of various pharmaceuticals. 3-CMPHCl is also used as a chiral resolving agent in the synthesis of enantiomerically pure compounds, and as a research tool in the study of enzyme-catalyzed reactions.

Scientific Research Applications

3-cyclobutyl-2-methoxypropan-1-amine hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is commonly used as a chiral resolving agent in the synthesis of enantiomerically pure compounds, and as a research tool in the study of enzyme-catalyzed reactions. Additionally, 3-cyclobutyl-2-methoxypropan-1-amine hydrochloride has been used as a model compound to study the structure and function of various enzymes, and as a substrate for the study of enzyme kinetics.

Mechanism of Action

3-cyclobutyl-2-methoxypropan-1-amine hydrochloride acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of this enzyme leads to a decrease in the production of prostaglandins, which in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
3-cyclobutyl-2-methoxypropan-1-amine hydrochloride has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, it has been shown to inhibit the growth of certain types of cancer cells in vitro. Furthermore, 3-cyclobutyl-2-methoxypropan-1-amine hydrochloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

3-cyclobutyl-2-methoxypropan-1-amine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and is stable under a wide range of conditions. Additionally, it is non-toxic and has a low molecular weight, which makes it suitable for use in a variety of experiments. However, 3-cyclobutyl-2-methoxypropan-1-amine hydrochloride has some limitations for laboratory experiments. It is not water soluble, and so it must be dissolved in organic solvents prior to use. Additionally, it is not very soluble in organic solvents, and so it must be used in relatively high concentrations.

Future Directions

The potential applications of 3-cyclobutyl-2-methoxypropan-1-amine hydrochloride are numerous, and there are numerous avenues of research that could be explored. These include further research into its anti-inflammatory, analgesic, and antipyretic effects; further research into its neuroprotective effects; and further research into its potential use as an anticancer agent. Additionally, further research into its use as a chiral resolving agent could lead to the development of new synthetic methods. Finally, further research into its mechanism of action could lead to the development of new therapeutic agents.

Synthesis Methods

3-cyclobutyl-2-methoxypropan-1-amine hydrochloride can be synthesized via a two-step process. In the first step, the compound is synthesized from cyclobutyl-2-methoxypropionate via an acid-catalyzed reaction with ammonia. In the second step, the resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt. The overall yield of the reaction is typically around 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclobutyl-2-methoxypropan-1-amine hydrochloride involves the reaction of cyclobutylmagnesium bromide with 2-methoxypropanal, followed by reductive amination with ammonium chloride to yield the desired product as a hydrochloride salt.", "Starting Materials": [ "Cyclobutylmagnesium bromide", "2-methoxypropanal", "Ammonium chloride", "Hydrochloric acid", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: Preparation of cyclobutylmagnesium bromide by reacting cyclobutylbromide with magnesium in diethyl ether", "Step 2: Addition of 2-methoxypropanal to the reaction mixture of cyclobutylmagnesium bromide in diethyl ether, followed by stirring at room temperature for several hours", "Step 3: Workup of the reaction mixture by adding water and extracting the organic layer with diethyl ether", "Step 4: Reductive amination of the resulting imine with ammonium chloride in the presence of sodium triacetoxyborohydride as a reducing agent", "Step 5: Acidification of the reaction mixture with hydrochloric acid to yield the hydrochloride salt of 3-cyclobutyl-2-methoxypropan-1-amine", "Step 6: Isolation of the product by filtration and drying over sodium sulfate" ] }

CAS RN

2763758-36-5

Product Name

3-cyclobutyl-2-methoxypropan-1-amine hydrochloride

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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